molecular formula C16[13C]6H23N3O4·HCl B602454 N-(5-Ethynyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride CAS No. 1210610-07-3

N-(5-Ethynyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride

Cat. No. B602454
M. Wt: 435.82
InChI Key:
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Description

Erlotinib HCl 13C6 is an isotope labelled derivative of Erlotinib hydrochloride. Erlotinib hydrochloride is a receptor tyrosine kinase inhibitor, which acts on the epidermal growth factor receptor. It can used for the treatment of non-small cell lung cancer, pancreatic cancer and several other types of cancer.

Scientific Research Applications

Synthesis and Characterization

  • The compound's synthesis and characterization are critical aspects of its research applications. A study by Zhang and Zha (2013) focused on optimizing the synthesis and purification of erlotinib hydrochloride, which is closely related to the compound . They utilized nucleophilic substitution reactions and recrystallization methods to achieve high purity levels, exceeding 99.9% (Zhang & Zha, 2013).

Pharmacological Activity

  • Studies on similar compounds have delved into pharmacological activities. For example, Yokoyama et al. (1975) investigated the synthesis of quinazoline derivatives and their reaction with amines, demonstrating the potential for diverse pharmacological activities (Yokoyama, Shibata, Fujii, & Iwamoto, 1975).

Bioactivation and Metabolism

  • Subramanian et al. (2011) explored the bioactivation of kinase inhibitors with a terminal phenyl acetylene group, closely related to the chemical structure . Their research provides insights into how such compounds are metabolized in the presence of cytochrome P450 and how they interact with thiols (Subramanian, Tam, Aidasani, Reid, & Skiles, 2011).

Novel Synthesis Approaches

  • Innovative synthesis methods for related compounds, such as those explored by Jian (2013), can provide a foundation for developing new synthetic routes for the compound (Sun Jian, 2013).

Molecular Interactions and Stability

Potential Therapeutic Uses

  • Research on compounds with similar structures has shown potential therapeutic uses, particularly in cancer treatment. Studies like those conducted by McCarroll et al. (2010) provide a basis for understanding the antitumor potential of similar compounds (McCarroll, Matthews, Wells, Bradshaw, & Stevens, 2010).

properties

IUPAC Name

N-(5-ethynyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i5+1,6+1,7+1,12+1,16+1,17+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTBEUCJPZQMDZ-WQQMTWEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)N[13C]3=[13CH][13CH]=[13CH][13C](=[13CH]3)C#C)OCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678644
Record name N-[3-Ethynyl(~13~C_6_)phenyl]-6,7-bis(2-methoxyethoxy)quinazolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erlotinib 13C6 Hydrochloride

CAS RN

1210610-07-3
Record name N-[3-Ethynyl(~13~C_6_)phenyl]-6,7-bis(2-methoxyethoxy)quinazolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Ethynyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(5-Ethynyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(5-Ethynyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(5-Ethynyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(5-Ethynyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(5-Ethynyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride

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